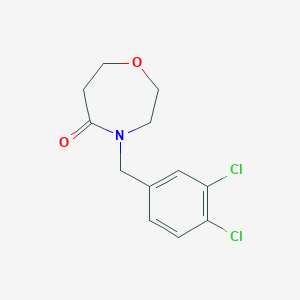

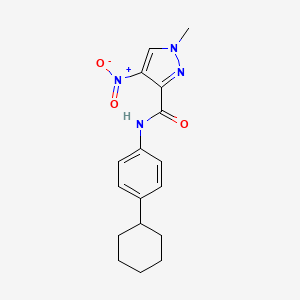

![molecular formula C21H30N4O2 B5602499 5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)

5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one" involves multiple steps, including the annulation of 2-aryloxyacetohydrazides with 3-aryl-1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones in the presence of acetic acid. These compounds are obtained by the Knoevenagel reactions of 1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aromatic aldehydes, showcasing the importance of precise reaction conditions and catalysts for successful synthesis (Mao, Song, & Shi, 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to the chemical is determined using various spectroscopic methods, including IR, 1H-NMR, ESI-MS, and elemental analyses. These methods provide comprehensive details on the molecular geometry, bond lengths, and angles, essential for understanding the compound's chemical behavior (Marjani, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of "this compound" and similar compounds can vary widely, depending on the specific substituents and functional groups present. For instance, the introduction of different substituents can significantly alter the compound's reactivity, enabling it to undergo various chemical transformations, such as cyclization reactions, which are crucial for creating pharmacologically active molecules (Matsui et al., 1986).

Applications De Recherche Scientifique

Molecular Stabilities and Anticancer Properties

Research has delved into the tautomeric properties, conformations, and anticancer mechanisms of benzimidazole derivatives bearing 1,2,4-triazole, revealing insights into their molecular stabilities and potential anticancer activities. These compounds exhibit significant interactions within the binding pockets of target proteins, contributing to their activity against cancer cells (Karayel, 2021).

Antimicrobial Activities

Another area of interest is the synthesis and evaluation of novel 1,2,4-triazole derivatives for their antimicrobial properties. These compounds have been tested against various microorganisms, demonstrating good to moderate antimicrobial activities. This research highlights the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Synthesis and Chemical Modifications

The synthesis of related compounds, such as ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates, has been explored, showcasing the versatility of these molecules for further chemical modifications, which could be applicable to the synthesis and modification of the compound (Matsui et al., 1986).

Enzymatic Activity Enhancement

Certain derivatives have been studied for their ability to enhance enzymatic reactions, indicating the potential utility of triazole compounds in biocatalysis or as enzyme modulators. This aspect of research could provide insights into how the compound might be applied in biotechnological or pharmaceutical contexts (Abd & Awas, 2008).

Propriétés

IUPAC Name |

5-butyl-4-ethyl-2-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-3-5-11-19-22-25(21(27)24(19)4-2)16-20(26)23-14-12-18(13-15-23)17-9-7-6-8-10-17/h6-10,18H,3-5,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAVSMDNQBKMTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCC(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5602439.png)

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)

![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)

![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)

![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5602486.png)

![3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)